![molecular formula C10H12N2 B582060 2-(3-Aminophenyl)-2-methylpropanenitrile CAS No. 915394-29-5](/img/structure/B582060.png)
2-(3-Aminophenyl)-2-methylpropanenitrile
Overview
Description
“2-(3-Aminophenyl)-2-methylpropanenitrile” is a chemical compound with the CAS Number: 4623-24-9 and a molecular weight of 132.16 . It is also known as “(3-aminophenyl)acetonitrile” and is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of a similar compound, a Schiff base ligand named (E)-2-(((3-aminophenyl)imino)methyl)phenol (HL), has been reported. It was synthesized through a condensation reaction of m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Scientific Research Applications
Intermediate in PI3K/mTOR Inhibitors Synthesis : Lei et al. (2015) described the compound as an important intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting its role in the synthesis of quinoline inhibitors, which are crucial in cancer research and treatment (Lei et al., 2015).
Directed Cross-Coupling in Organic Synthesis : Wan et al. (2013) demonstrated the compound's use in meta-C–H arylation and methylation of organic acids, employing a U-shaped template for precision in cross-coupling reactions, which is significant in the development of complex organic molecules (Wan et al., 2013).
Immunosuppressive Drug Development : Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, introducing a phenyl ring into the alkyl chain of the lead compound for immunosuppressive effects, which is critical in organ transplantation and treatment of autoimmune diseases (Kiuchi et al., 2000).
Nonlinear Optical, Electronic, and Biological Properties Analysis : Al-Otaibi et al. (2020) analyzed three triazole derivatives, including an anastrozole-based one, for their structural, nonlinear optical, electronic, and biological properties, indicating potential applications in photodynamic therapy and drug design (Al-Otaibi et al., 2020).
Tricarbonylrhenium Complexes Synthesis : Wolff et al. (2013) synthesized new tricarbonylrhenium complexes with pyridyltriazole ligands, demonstrating the influence of substituents on electronic properties, which is relevant in material science and catalysis research (Wolff et al., 2013).
Application in Radical-Mediated Degradation Studies : Wells-Knecht and Dunn (2019) characterized a stable degradant of 2,2'-azobis(2-methylpropanenitrile), useful in monitoring oxidative environments in pharmaceutical compounds, which aids in understanding drug stability (Wells-Knecht & Dunn, 2019).
Electrochemical Oxygen Reduction : Bettelheim et al. (1980) studied the reduction of oxygen to hydrogen peroxide or water using metalloporphyrins attached to electrodes, where 2-(3-Aminophenyl)-2-methylpropanenitrile played a role, relevant in electrochemical sensors and energy conversion (Bettelheim et al., 1980).
Safety and Hazards
Future Directions
The future directions for “2-(3-Aminophenyl)-2-methylpropanenitrile” and related compounds could involve further exploration of their biological potential. For instance, imidazopyridines, which include related structures, have shown promise against a variety of targets for anti-tubercular, anti-malarial, and anti-trypanosomal agents . Additionally, the development of molecularly imprinted polymers (MIPs) for sensor applications is a promising area of research .
Mechanism of Action
Target of Action
brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase, and enoyl acyl reductase . These targets play crucial roles in various biological processes, including cell growth and energy production.
Mode of Action
Similar compounds have been found to inhibit enzymes such as tbfpps, antimalarial kinase, and enoyl acyl reductase . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biological processes they regulate.
Biochemical Pathways
The inhibition of enzymes like tbfpps, antimalarial kinase, and enoyl acyl reductase can disrupt various biochemical pathways, including those involved in cell growth and energy production .
Result of Action
The inhibition of key enzymes can lead to disruptions in cell growth and energy production, potentially leading to cell death .
properties
IUPAC Name |
2-(3-aminophenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNABISIMXKEHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719261 | |
Record name | 2-(3-Aminophenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-2-methylpropanenitrile | |
CAS RN |
915394-29-5 | |
Record name | 2-(3-Aminophenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-aminophenyl)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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